

# Comparative study of Percodan and morphine's effect on respiratory function

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of the Respiratory Effects of Percodan and Morphine

This guide provides a detailed comparison of the effects of **Percodan** (a combination of oxycodone and aspirin) and morphine on respiratory function, intended for researchers, scientists, and drug development professionals. The information presented is based on clinical and pharmacological data to facilitate an objective understanding of their respective respiratory profiles.

#### Introduction

**Percodan** is a combination analgesic containing oxycodone and aspirin.[1][2][3] Oxycodone, the opioid component in **Percodan**, is a semi-synthetic opioid agonist with pharmacological properties similar to morphine.[2][4] Both morphine and oxycodone are effective analgesics, but their use is associated with a significant risk of respiratory depression, a potentially life-threatening side effect characterized by a decreased rate and depth of breathing.[5][6] This respiratory depression is the primary cause of mortality in opioid overdoses.[7] Understanding the comparative respiratory effects of these two opioids is crucial for safe and effective clinical use.

## **Comparative Analysis of Respiratory Effects: Clinical Data**



A key randomized, double-blind, placebo-controlled investigation provides a direct comparison of the respiratory effects of oxycodone and morphine in a peri-operative setting.[8][9] The study demonstrated that oxycodone induces a dose-dependent respiratory depression that is more pronounced than that caused by an equivalent dose of morphine.[8][9]

All active treatment groups in the study showed significant respiratory depression compared to the saline placebo group.[8][9] The extent and onset of respiratory depression from oxycodone were found to be dose-dependent and greater than that of an equivalent dose of morphine.[8] [9]

Table 1: Comparative Reduction in Minute Ventilation

Treatment Group	Dose	Mean Reduction in Minute Volume from Baseline (%)	Standard Deviation (%)
Morphine	0.1 mg.kg <sup>-1</sup>	22.6%	10.4%
Oxycodone	0.05 mg.kg <sup>-1</sup>	53.3%	27.2%
Oxycodone	0.1 mg.kg <sup>-1</sup>	74.4%	12.9%
Oxycodone	0.2 mg.kg <sup>-1</sup>	88.6%	13.5%

Data sourced from Chang et al. (2010)[8][9]

### **Experimental Protocols**

The following is a summary of the methodology employed in the comparative study by Chang et al. (2010):[8][9]

- Study Design: A randomized, double-blind, placebo-controlled investigation.[8][9]
- Participants: ASA (American Society of Anesthesiologists) physical status 1-2 adult patients scheduled for elective surgery under general anesthesia.[8][9]
- Intervention: Participants were randomly assigned to one of five groups to receive either saline (placebo), morphine (0.1 mg.kg<sup>-1</sup>), or oxycodone (0.05 mg.kg<sup>-1</sup>, 0.1 mg.kg<sup>-1</sup>, or 0.2



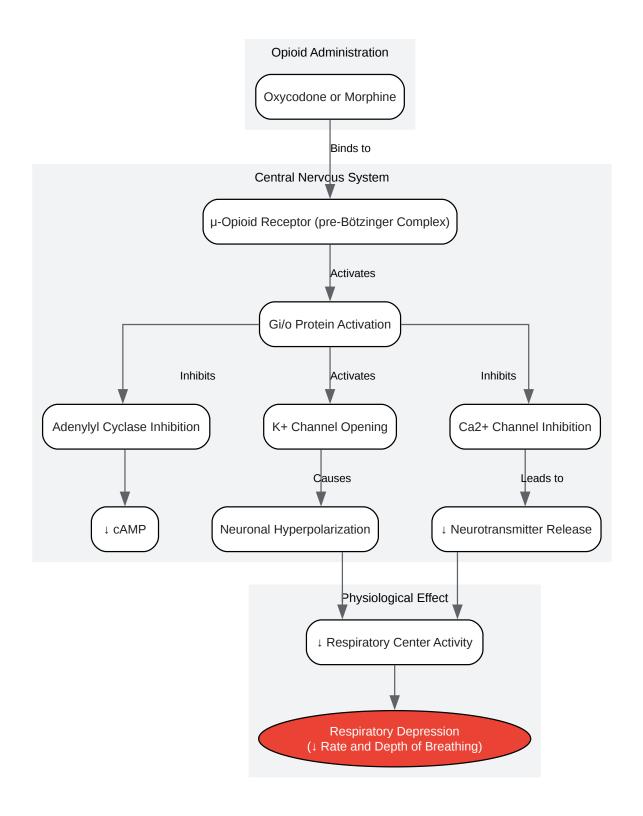
mg.kg<sup>-1</sup>).[8][9]

- Respiratory Monitoring: Patients were breathing spontaneously, and their minute ventilation
  was monitored for 30 minutes using a wet wedge spirometer.[8][9]
- Primary Outcome: The primary outcome measured was the reduction in minute volume from baseline.[8][9]

### **Mandatory Visualizations**

Opioids induce respiratory depression by activating  $\mu$ -opioid receptors located on neurons within key respiratory control centers in the brainstem, most notably the pre-Bötzinger complex, which is responsible for generating respiratory rhythm.[10][11] This activation leads to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately suppressing the rate and depth of breathing.[5]





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Caption: Signaling pathway of opioid-induced respiratory depression.



The following diagram illustrates the workflow of the randomized controlled trial that compared the respiratory effects of oxycodone and morphine.





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Caption: Workflow of a comparative respiratory effects study.

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- To cite this document: BenchChem. [Comparative study of Percodan and morphine's effect on respiratory function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197886#comparative-study-of-percodan-and-morphine-s-effect-on-respiratory-function]

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